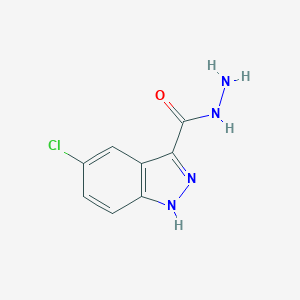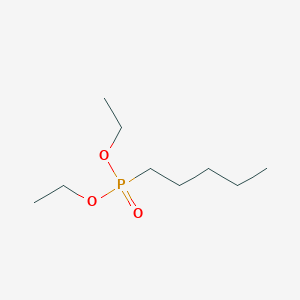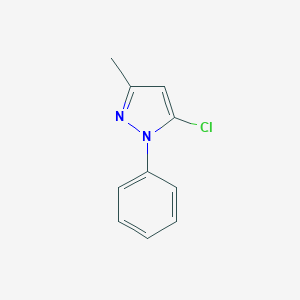
5-Chloro-3-methyl-1-phenylpyrazole
Overview
Description
5-Chloro-3-methyl-1-phenylpyrazole is a chemical compound with the molecular formula C10H9ClN2. It has a molecular weight of 192.64 .
Synthesis Analysis
The synthesis of 5-Chloro-3-methyl-1-phenylpyrazole involves several steps. One method involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with acetylpyrone and acetylbenzopyrone via Claisen-Schmidt condensation . Another method involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with active methylene compounds in the presence of P2O5/SiO2, under thermal solvent-free conditions .Molecular Structure Analysis
The molecular structure of 5-Chloro-3-methyl-1-phenylpyrazole has been determined by X-ray diffraction . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .Chemical Reactions Analysis
5-Chloro-3-methyl-1-phenylpyrazole can undergo various chemical reactions. For instance, it can react with acetylpyrone and acetylbenzopyrone via Claisen-Schmidt condensation to afford heterochalcones . These heterochalcones can then undergo facile cyclisation with hydrazines to give 3,5-heteroaryl-2-pyrazolines .Physical And Chemical Properties Analysis
5-Chloro-3-methyl-1-phenylpyrazole has a molecular weight of 192.64 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Organic Synthesis
“5-Chloro-3-methyl-1-phenylpyrazole” is known as a versatile scaffold in organic synthesis . It’s often used as a starting material for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field .
Medicinal Chemistry
In medicinal chemistry, this compound and its derivatives have attracted much attention because they possess a wide spectrum of biological activities . These include antimicrobial, anti-inflammatory, antiviral, anticancer, insecticidal, herbicidal, and plant growth regulatory activities .
Synthesis of Pyrazolo[1,5-a]pyrimidines
3(5)-Aminopyrazoles, which can be derived from “5-Chloro-3-methyl-1-phenylpyrazole”, are largely explored as precursors in the synthesis of condensed heterocyclic systems, namely pyrazolo[1,5-a]pyrimidines .
Tautomerism Studies
This compound is also interesting from a structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .
Crystal Structure Analysis
The crystal structure of “5-Chloro-3-methyl-1-phenylpyrazole” has been determined by X-ray diffraction method . The aldehydic fragment is almost coplanar with the adjacent pyrazole ring, but the two ring planes are inclined at 72.8 (1)º .
Synthesis of Hydrazone and Thiosemicarbazone Derivatives
“5-Chloro-3-methyl-1-phenylpyrazole” may be employed as a starting material for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde hydrazone and N1-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazone .
Safety and Hazards
5-Chloro-3-methyl-1-phenylpyrazole is classified as a skin irritant (Category 2), eye irritant (Category 2), and may cause respiratory irritation (Specific target organ toxicity – single exposure, Category 3) . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area .
Future Directions
While specific future directions for 5-Chloro-3-methyl-1-phenylpyrazole were not found in the search results, pyrazoles in general are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . This suggests that 5-Chloro-3-methyl-1-phenylpyrazole could potentially be used in the synthesis of new pharmaceutical compounds.
Mechanism of Action
Target of Action
5-Chloro-3-methyl-1-phenylpyrazole, like other pyrazole-bearing compounds, is known for its diverse pharmacological effects . It has been found to have potent antileishmanial and antimalarial activities . The primary targets of this compound are the parasites causing these diseases, specifically Leishmania aethiopica and Plasmodium berghei .
Mode of Action
It is known that phenylpyrazole insecticides, a class of compounds to which this compound belongs, function by blocking glutamate-activated chloride channels in insects . This mechanism might be similar in the parasites targeted by this compound, leading to their death.
Result of Action
The result of the action of 5-Chloro-3-methyl-1-phenylpyrazole is the inhibition of the growth of Leishmania aethiopica and Plasmodium berghei, leading to their death . This results in the alleviation of the diseases caused by these parasites.
properties
IUPAC Name |
5-chloro-3-methyl-1-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZOWFLAMMWOSCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)Cl)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370932 | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-3-methyl-1-phenylpyrazole | |
CAS RN |
1131-17-5 | |
| Record name | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1131-17-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-3-methyl-1-phenylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Alkyl-aryl-halo-heteroarene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the primary applications of 5-Chloro-3-methyl-1-phenylpyrazole in current research?
A1: 5-Chloro-3-methyl-1-phenylpyrazole serves as a versatile building block in organic synthesis, particularly for creating diverse heterocyclic compounds. Its reactivity stems from the presence of both a chlorine atom, susceptible to nucleophilic substitution, and an aldehyde group, enabling various condensation reactions. Notably, it acts as a precursor in synthesizing pyrazole-containing heterocycles with potential biological activities, such as antimicrobial [, , ] and anti-inflammatory agents [].
Q2: Can you provide specific examples of reactions involving 5-Chloro-3-methyl-1-phenylpyrazole and their significance?
A2: 5-Chloro-3-methyl-1-phenylpyrazole readily undergoes Knoevenagel condensation with active methylene compounds in the presence of catalysts like P2O5/SiO2 []. This reaction yields heterocyclic alkene derivatives, expanding the chemical diversity accessible from this compound. Furthermore, it reacts with 1,6-diamino-4-(6-methyl-4-oxo-4H-chromen-3-yl)-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile to generate nitrogen bridge-head pyrido[1,2-b][1,2,4]triazepines, a class of compounds studied for potential antimicrobial activity [].
Q3: Has the structure of 5-Chloro-3-methyl-1-phenylpyrazole-derived compounds been confirmed, and what insights do these structures provide?
A3: Yes, single-crystal X-ray diffraction has confirmed the molecular structure of some 5-Chloro-3-methyl-1-phenylpyrazole derivatives, specifically heterocyclic alkene derivative 3a []. This structural information is crucial for understanding structure-activity relationships and guiding further chemical modifications to potentially enhance desired properties.
Q4: What are the advantages of using P2O5/SiO2 as a catalyst in reactions involving 5-Chloro-3-methyl-1-phenylpyrazole?
A4: P2O5/SiO2 has proven to be a highly efficient heterogeneous catalyst for synthesizing heterocyclic alkene derivatives from 5-Chloro-3-methyl-1-phenylpyrazole and active methylene compounds []. Its advantages include:
Q5: Are there any studies on the antimicrobial activity of compounds derived from 5-Chloro-3-methyl-1-phenylpyrazole?
A5: Yes, several studies have investigated the antimicrobial activity of compounds derived from 5-Chloro-3-methyl-1-phenylpyrazole. For example, novel pyridines containing a pyrazolobenzothieno[2,3-d]pyrimidine unit, synthesized using 5-Chloro-3-methyl-1-phenylpyrazole as a starting material, showed promising antimicrobial activity against Gram-positive and Gram-negative bacteria, yeasts, and fungal strains []. Additionally, selenolo[2,3-c]pyrazole compounds, also derived from this compound, exhibited antimicrobial and anti-inflammatory properties [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



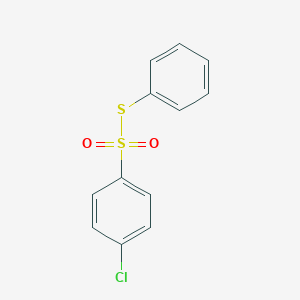
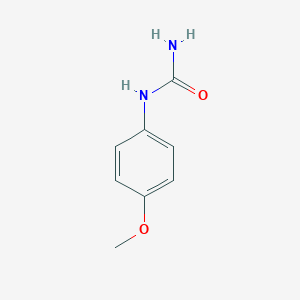

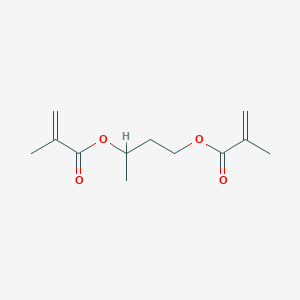
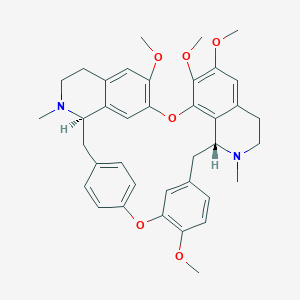

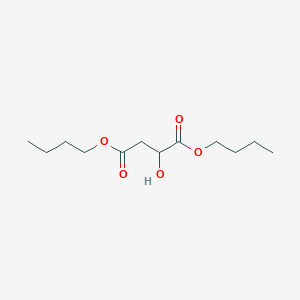
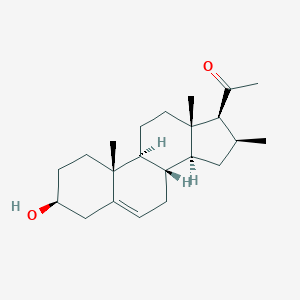


![Propanedinitrile, [2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B72081.png)
